ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate
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Overview
Description
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound is characterized by its complex structure, which includes a fluorophenyl group, an imidazo[2,1-b]thiazole core, and a piperidine carboxylate ester. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
In silico admet prediction has been performed for similar compounds . These predictions can provide valuable insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxic activity on various cancer cells . For instance, a compound with a similar structure was found to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Preparation Methods
The synthesis of ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the piperidine carboxylate ester: This step involves the esterification of piperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Coupling reactions: The final step involves coupling the imidazo[2,1-b]thiazole core with the piperidine carboxylate ester using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Ethyl 1-(6-phenylimidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: Lacks the fluorine atom, which may result in lower binding affinity and biological activity.
Methyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: The methyl ester may have different solubility and bioavailability compared to the ethyl ester.
Ethyl 1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: The chlorine atom may alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-2-27-19(26)14-4-3-9-23(10-14)18(25)17-12-28-20-22-16(11-24(17)20)13-5-7-15(21)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKIHQYHJJPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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